molecular formula C13H22N4 B1472986 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine CAS No. 1955519-19-3

1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine

Cat. No. B1472986
M. Wt: 234.34 g/mol
InChI Key: PBGUIYYRONCHSL-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Applications and Chemical Properties

Research on compounds structurally related to "1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine" has focused on their synthesis and potential as intermediates in the creation of complex molecules. For example, ketone derivatives of propargylamines have been explored as synthetic equivalents in the formation of acetylenic 2-pyrazolines and pyrazoles, showcasing methods for the synthesis of 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles. These products exhibit marked fluorescent abilities, suggesting applications in materials science and as fluorescent probes (Odin et al., 2022).

Biological and Medicinal Chemistry Applications

Compounds with pyrazole and piperidine units have been explored for their potential biological and medicinal chemistry applications. For instance, synthesis and characterization studies have been conducted on novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids. These compounds are intended for use as achiral and chiral building blocks, indicating their relevance in drug discovery and development (Matulevičiūtė et al., 2021).

Anticancer and Antibacterial Research

The synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential as leads in the development of new therapeutic agents. Such compounds have been evaluated for their biological activity against breast cancer and microbes, confirming the origin of their biological activity and suggesting their utility in addressing critical health challenges (Titi et al., 2020).

Material Science and Photophysical Properties

The exploration of synthetic equivalents for conjugated enynones in reactions with arylhydrazines, leading to the development of pyrazoles with significant fluorescent properties, suggests applications beyond medicinal chemistry. These compounds' large Stokes shifts and emission wavelengths indicate potential uses in material science, specifically in the development of new fluorescent materials and optical sensors (Odin et al., 2022).

Safety And Hazards

Piperidine is classified as a hazardous substance, with potential health risks including skin and eye irritation, respiratory irritation, and more serious hazards if ingested or absorbed through the skin1.


Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents2. This suggests that the future research directions in this field could involve the development of new piperidine derivatives with improved pharmacological properties.


Please note that this information is quite general and may not directly apply to “1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine”. For a comprehensive analysis of this specific compound, more specialized resources or expertise would be needed.


properties

IUPAC Name

1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c14-13-2-1-5-16(10-13)7-12-6-15-17(9-12)8-11-3-4-11/h6,9,11,13H,1-5,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGUIYYRONCHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(N=C2)CC3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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